molecular formula C10H8S2 B1144373 cis-1,2-Di(2-thienyl)ethylene CAS No. 18266-94-9

cis-1,2-Di(2-thienyl)ethylene

Cat. No.: B1144373
CAS No.: 18266-94-9
M. Wt: 192.3
InChI Key:
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Description

cis-1,2-Di(2-thienyl)ethylene is an organic compound with the molecular formula C10H8S2. It consists of two thiophene rings attached to an ethylene bridge in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,2-Di(2-thienyl)ethylene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a thiophene aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Di(2-thienyl)ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-1,2-Di(2-thienyl)ethylene has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1,2-Di(2-thienyl)ethylene involves its interaction with various molecular targets and pathways. The compound’s thiophene rings can participate in π-π interactions and electron transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to undergo various chemical reactions allows for the modification of its properties to suit specific applications .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Di(2-thienyl)ethylene is unique due to its cis configuration, which imparts distinct electronic and steric properties compared to its trans isomer and other similar compounds. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-[(Z)-2-thiophen-2-ylethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBFWHPZXYPJFW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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